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Introduction
The Plaque Reduction Neutralization Test (PRNT) is the gold-standard serological assay for

quantifying neutralizing antibodies against SARS-CoV-2.[1][2] This functional assay measures

the ability of antibodies in a sample (e.g., serum or plasma) to inhibit the cytopathic effect of the

virus on a susceptible cell monolayer, resulting in a reduction in the number of plaques. Each

plaque represents a localized area of cell death caused by viral replication, initiated by a single

infectious virus particle. Therefore, the PRNT provides a quantitative measure of the

concentration of replication-competent virions.[3] The data generated from this assay is crucial

for vaccine efficacy studies, therapeutic antibody development, and understanding the humoral

immune response to SARS-CoV-2 infection.

While the specific designation "SARS-CoV-2-IN-83" does not correspond to a publicly

recognized standard protocol, this document provides a comprehensive and detailed

methodology for performing a SARS-CoV-2 plaque reduction assay, compiled from established

and validated procedures.

Principle of the Assay
The PRNT involves the following key steps: a known concentration of infectious SARS-CoV-2

is incubated with serial dilutions of a test antibody sample. This virus-antibody mixture is then

added to a monolayer of susceptible cells, such as Vero E6 cells. If neutralizing antibodies are
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present in the sample, they will bind to the virus and prevent it from infecting the cells. After an

incubation period to allow for viral entry, the cell monolayer is covered with a semi-solid overlay

medium. This overlay restricts the spread of the virus to adjacent cells, ensuring that any new

infections are localized and form discrete plaques. Following a further incubation period, the

cells are fixed and stained, allowing for the visualization and counting of plaques. The

neutralizing antibody titer is determined as the reciprocal of the highest serum dilution that

results in a significant reduction (typically 50% or 90%) in the number of plaques compared to a

control with no antibody.

Data Presentation
The following tables summarize representative quantitative data from validation and

comparative studies of SARS-CoV-2 plaque reduction assays. This data illustrates the

expected precision and variability of the assay.

Table 1: Intra-Assay Precision of a Validated SARS-CoV-2 Plaque Assay

Sample ID
Mean Titer (log10
PFU/mL)

Standard Deviation
Coefficient of
Variation (%CV)

QC Sample 7.2 0.04 6.0%

DP_low 6.8 0.12 18.7%

DP_high 7.5 0.09 12.0%

Data adapted from a study on the validation of a plaque assay for a recombinant VSV-based

SARS-CoV-2 vaccine.[4][5]

Table 2: Comparison of Viral Titers by Plaque Assay and TCID50 Assay for SARS-CoV-2

Variants

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38675756/
https://www.researchgate.net/publication/379496029_Development_and_Validation_of_a_Plaque_Assay_to_Determine_the_Titer_of_a_Recombinant_Live-Attenuated_Viral_Vaccine_for_SARS-CoV-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SARS-CoV-2 Variant
Plaque Assay Titer
(PFU/mL)

TCID50 Assay Titer
(TCID50/mL)

D614G (B.1) 1.95 x 10^7 4.94 x 10^6

Alpha (B.1.1.7) 1.50 x 10^6 0.71 x 10^6

Gamma (P.1) 0.15 x 10^7 1.25 x 10^6

Delta (B.1.617.2) 0.55 x 10^7 2.50 x 10^6

Mu (B.1.621) 1.25 x 10^7 1.25 x 10^6

This table illustrates the quantitative differences that can be observed between different viral

quantification methods.

Table 3: Neutralizing Antibody Titers in Laboratory-Confirmed COVID-19 Patient Samples

Days Post-Symptom Onset
Proportion with 50%
Neutralization (PRNT50)

Proportion with 90%
Neutralization (PRNT90)

1-7 66.7% 30.8%

8-14 75.0% 50.0%

15-21 95.0% 65.0%

22-28 93.8% 75.0%

29-35 85.0% 80.0%

36-42 86.4% 54.5%

43-49 100% 50.0%

≥50 85.7% 61.9%

Data showing the development of neutralizing antibody responses over time in a cohort of

COVID-19 patients.
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Materials and Reagents
Cells: Vero E6 cells (ATCC CRL-1586) are commonly used due to their susceptibility to

SARS-CoV-2 infection.

Virus: A well-characterized stock of SARS-CoV-2 with a known titer (PFU/mL). All work with

live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Media and Buffers:

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine

Serum (FBS) and 1% Penicillin-Streptomycin (Pen/Strep).

Serum-free DMEM for dilutions.

Phosphate Buffered Saline (PBS).

Trypsin-EDTA for cell detachment.

Overlay Medium:

Solid Overlay: 2x Minimum Essential Medium (MEM) mixed 1:1 with 1.2% agarose.

Liquid Overlay: DMEM containing 1.2% carboxymethylcellulose (CMC).

Fixation and Staining:

4% Formaldehyde in PBS or 10% Neutral Buffered Formalin for fixation.

0.1% to 0.5% Crystal Violet solution in 20% methanol for staining.

Equipment:

6-well or 12-well tissue culture plates.

Calibrated pipettes and sterile filter tips.

Humidified incubator at 37°C with 5% CO2.
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Biosafety cabinet (Class II).

Microscope for plaque visualization.

Detailed Methodology
1. Cell Culture and Seeding

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep in a

humidified incubator at 37°C with 5% CO2.

The day before the assay, seed the Vero E6 cells into 6-well or 12-well plates at a density

that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a

6-well plate).

2. Preparation of Serum and Virus Dilutions

Heat-inactivate the serum samples at 56°C for 30 minutes to inactivate complement.

Prepare serial dilutions of the serum samples in serum-free DMEM. A common starting

dilution is 1:20, followed by two-fold serial dilutions.

Dilute the SARS-CoV-2 stock in serum-free DMEM to a concentration that will yield a

countable number of plaques (e.g., 100 PFU per 100 µL).

Mix equal volumes of each serum dilution with the diluted virus.

As a control, mix the diluted virus with serum-free DMEM (no antibody control).

Incubate the virus-serum mixtures for 1 hour at 37°C to allow for neutralization to occur.

3. Infection of Cell Monolayer

Remove the culture medium from the confluent Vero E6 cell monolayers and wash once with

PBS.

Inoculate each well with the virus-serum mixture (e.g., 200 µL per well for a 6-well plate).
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Incubate the plates for 1 hour at 37°C with 5% CO2, gently rocking the plates every 15

minutes to ensure even distribution of the inoculum.

4. Overlay Application

After the 1-hour adsorption period, gently remove the inoculum from each well.

Carefully add the overlay medium to each well (e.g., 2 mL per well for a 6-well plate). For

solid agarose overlay, ensure the medium has cooled to approximately 42-45°C before

adding to avoid cell damage.

Allow the solid overlay to solidify at room temperature before returning the plates to the

incubator.

Incubate the plates for 2-3 days at 37°C with 5% CO2.

5. Plaque Fixation and Staining

After the incubation period, fix the cells by adding formaldehyde or formalin solution directly

to the overlay and incubate for at least 2 hours at room temperature.

Carefully remove the overlay and the fixative solution.

Stain the cell monolayer with Crystal Violet solution for 10-20 minutes at room temperature.

Gently wash the plates with water to remove excess stain and allow them to air dry.

6. Plaque Counting and Data Analysis

Count the number of plaques in each well. Plaques will appear as clear zones against a

background of stained, viable cells.

Calculate the percentage of plaque reduction for each serum dilution compared to the virus

control (no antibody).

Percentage Reduction = [1 - (Number of plaques in test well / Average number of plaques

in virus control wells)] x 100
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The PRNT50 or PRNT90 titer is the reciprocal of the highest serum dilution that shows at

least a 50% or 90% reduction in the number of plaques, respectively.
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Caption: Workflow of SARS-CoV-2 entry, replication, and egress from a host cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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